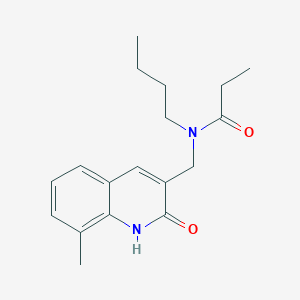
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as GSK-J4, is a selective inhibitor of the histone demethylase JMJD3/KDM6B. It has been widely used in scientific research to investigate the role of JMJD3 in various biological processes.
Wirkmechanismus
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine inhibits the demethylase activity of JMJD3 by binding to its active site. JMJD3 is a histone demethylase that specifically removes the trimethylation mark from lysine 27 of histone H3 (H3K27me3), leading to the activation of gene expression. 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine inhibits this process by preventing the removal of H3K27me3, thereby inhibiting the expression of JMJD3 target genes.
Biochemical and Physiological Effects
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have various biochemical and physiological effects. It inhibits the differentiation of Th17 cells and promotes the generation of Tregs by regulating the expression of key transcription factors (Kruidenier et al., 2012). It also inhibits the growth and metastasis of cancer cells by regulating the expression of genes involved in cell proliferation, migration, and invasion (Banelli et al., 2017; Wang et al., 2018; Wu et al., 2019). In addition, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to induce apoptosis in cancer cells by activating the p53 pathway (Wang et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments is its specificity for JMJD3. It does not inhibit other histone demethylases, making it a valuable tool for studying the role of JMJD3 in various biological processes. However, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has some limitations. It has low solubility in water, which can affect its bioavailability and toxicity. In addition, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have off-target effects on other enzymes, such as lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs) (Kruidenier et al., 2012; Wang et al., 2018).
Zukünftige Richtungen
There are several future directions for the use of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in scientific research. One direction is to investigate the role of JMJD3 in other biological processes, such as development, metabolism, and aging. Another direction is to develop more potent and selective inhibitors of JMJD3/KDM6B for therapeutic use. Finally, 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine can be used in combination with other drugs to enhance their efficacy and reduce their side effects in cancer treatment.
Synthesemethoden
The synthesis of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves several steps, including the preparation of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl) morpholine and the reduction of the nitro group to an amino group. The detailed synthesis method has been described in a patent application by GlaxoSmithKline (WO 2012/012862 A1).
Wissenschaftliche Forschungsanwendungen
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been used in various scientific research fields, including epigenetics, immunology, and cancer research. It has been shown to inhibit the differentiation of Th17 cells and promote the generation of Tregs, suggesting its potential use in the treatment of autoimmune diseases (Kruidenier et al., 2012). 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has also been used to study the role of JMJD3 in cancer progression. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and glioblastoma (Banelli et al., 2017; Wang et al., 2018; Wu et al., 2019).
Eigenschaften
IUPAC Name |
4-[2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-11-12(4-5-14(15)21-7-9-25-10-8-21)17-19-16(20-26-17)13-3-1-2-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPBAUPWQVIFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

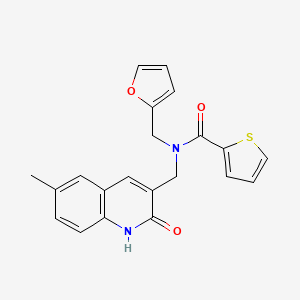
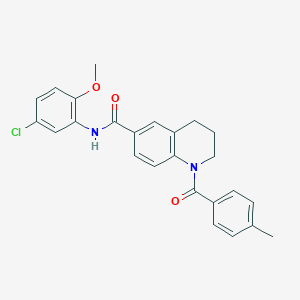
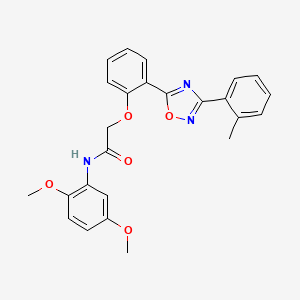
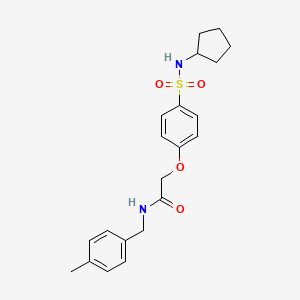
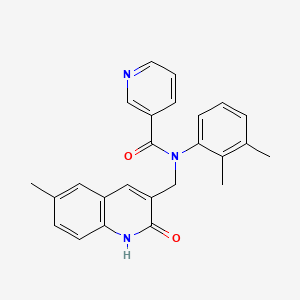
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
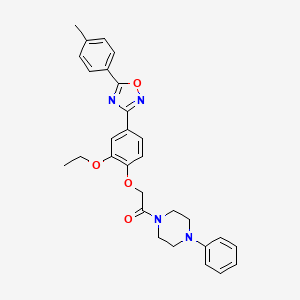
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)
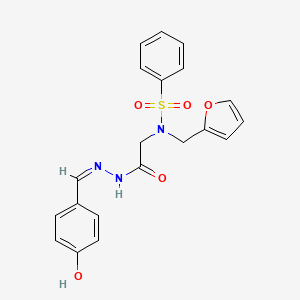
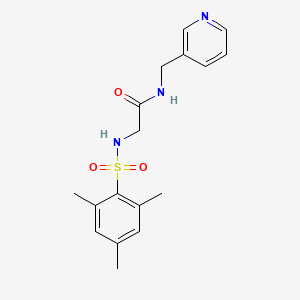
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)

